Stereoselective Metabolism: S-Bupropion Hydroxylation Rate vs. R-Bupropion
Bupropion's metabolism by CYP2B6 is stereoselective. In vitro, the hydroxylation of (S)-bupropion was found to be 3-fold greater than that of (R)-bupropion by recombinant CYP2B6 [1]. This stereoselectivity has implications for therapeutic efficacy and drug interactions, as CYP2B6 activity can be influenced by genetic polymorphisms and co-administered drugs [1].
| Evidence Dimension | Rate of hydroxylation by recombinant CYP2B6 |
|---|---|
| Target Compound Data | Hydroxylation rate for (S)-bupropion |
| Comparator Or Baseline | (R)-bupropion hydroxylation rate |
| Quantified Difference | 3-fold greater hydroxylation of (S)-bupropion |
| Conditions | In vitro assay using recombinant CYP2B6 enzyme |
Why This Matters
This stereoselective metabolism means that the enantiomeric composition of a bupropion formulation can significantly impact its pharmacokinetic profile, affecting both efficacy and potential for drug-drug interactions.
- [1] Coles R, Kharasch ED. Stereoselective metabolism of bupropion by cytochrome P4502B6 (CYP2B6) and human liver microsomes. Pharm Res. 2008;25(6):1405-1411. View Source
